2-Ethoxy-2-methylpropane-1-sulfonyl chloride
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Overview
Description
2-Ethoxy-2-methylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C6H13ClO3S and a molecular weight of 200.68 g/mol . It is a versatile small molecule scaffold used primarily in research and development . This compound is known for its utility in various chemical reactions and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 2-ethoxy-2-methylpropane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-Ethoxy-2-methylpropane-1-sulfonic acid+Thionyl chloride→2-Ethoxy-2-methylpropane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate esters: Formed by the reaction with alcohols.
Sulfonic acids: Formed by hydrolysis.
Scientific Research Applications
2-Ethoxy-2-methylpropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-methylpropane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride, leading to the formation of a sulfonamide bond.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a similar reactivity profile.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different electronic properties due to the benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): Another aromatic sulfonyl chloride commonly used in organic synthesis.
Uniqueness
2-Ethoxy-2-methylpropane-1-sulfonyl chloride is unique due to its branched alkyl chain and ethoxy group, which can influence its reactivity and solubility properties. This makes it a valuable reagent for specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
2-ethoxy-2-methylpropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO3S/c1-4-10-6(2,3)5-11(7,8)9/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYCNXMSGXXCCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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